![molecular formula C18H15BrN2O3S2 B488585 (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide CAS No. 620543-72-8](/img/structure/B488585.png)
(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide
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Description
“(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide” is a compound that has been studied for its various pharmaceutical applications . It is a derivative of thiazole, a heterocyclic compound that is a good pharmacophore nucleus .
Synthesis Analysis
The synthesis of this compound involves several steps, including the rearrangement of alkyl and aryl groups facilitated by the removal of a proton from N-3 . More details about the synthesis process can be found in the referenced articles .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by physicochemical properties and spectroanalytical data . The crystal structure of the compound is monoclinic, with specific parameters provided .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis . The torsion angles, bond lengths, and bond strengths between the planes of the thiazole and phenyl rings were optimized by theoretical calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various spectroanalytical techniques . The compound has a mass of 469 [M + +1] and its theoretical composition is C, 43.65; H, 2.59; N, 11.98 .Scientific Research Applications
Synthesis and Antifungal Activity
Synthesis Techniques : The compound has been utilized in the synthesis of various substituted benzamides through base-catalyzed cyclization and other techniques. For instance, the base-catalyzed cyclization of corresponding 1-aroyl-3-aryl thioureas with acetophenone in the presence of bromine was used to prepare various substituted benzamides, showcasing a method for synthesizing this class of compounds (Saeed et al., 2008). Similarly, microwave irradiation offered a cleaner, efficient, and faster method for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, indicating the potential for expedited synthesis processes (Saeed, 2009).
Antifungal and Antimicrobial Activity : The synthesized compounds have been tested for their antifungal and antimicrobial properties, with several exhibiting low to moderate activity. This indicates the potential use of these compounds in developing antifungal agents, furthering our understanding of their biological activity and application (Saeed et al., 2008).
Antiviral Activity : Some derivatives have shown significant activity against HIV-2 strain, indicating their potential as NNRTIs and their possible use in antiviral therapies (Saeed et al., 2011).
Anticancer Applications : Certain synthesized compounds have demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment and the importance of further exploration of these compounds in oncological research (Ravinaik et al., 2021).
properties
IUPAC Name |
N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S2/c19-13-6-8-14(9-7-13)21-15-10-26(23,24)11-16(15)25-18(21)20-17(22)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNBAXIXXZWGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide |
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